Lipophilicity (cLogP) Differentiation Relative to 5-Phenyl and 5-(2-Chlorophenyl) Analogs
The cLogP of 5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is 2.07, measured by the Hit2Lead/ChemBridge computational model on the free-thiol form . The unsubstituted 5-phenyl analog (5-phenyl-4H-1,2,4-triazole-3-thiol) has a reported cLogP of 1.76, a difference of +0.31 log units that reflects the incremental lipophilicity contributed by the ortho-ethoxy group . In the opposite direction, the 4-allyl-5-(2-chlorophenyl) analog registers cLogP = 3.08, a +1.01 log unit increase relative to the title compound, attributable to the higher lipophilicity of chlorine vs. ethoxy . These differences cross the 0.5 log unit threshold that is conventionally considered to produce meaningful changes in membrane partitioning and oral absorption potential, confirming that the ethoxyphenyl derivative occupies a distinct and intermediate lipophilicity range that is neither too polar (unsubstituted phenyl) nor excessively lipophilic (chlorophenyl).
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.07 |
| Comparator Or Baseline | 5-Phenyl-4H-1,2,4-triazole-3-thiol: cLogP = 1.76; 4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: cLogP = 3.08 |
| Quantified Difference | +0.31 vs. 5-phenyl analog; −1.01 vs. 2-chlorophenyl analog |
| Conditions | Computational cLogP from ChemBridge/Hit2Lead model and Chem960 database |
Why This Matters
This intermediate lipophilicity positions the compound in a favorable range for both oral bioavailability (cLogP 1–3) and cell permeability, while avoiding the excessive lipophilicity (>3) associated with promiscuous binding and poor solubility, making it a more developable starting point than either comparator.
